N-methyl-2-(4-phenylphenoxy)ethanamine
Description
N-methyl-2-(4-phenylphenoxy)ethanamine is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.307.
Properties
IUPAC Name |
N-methyl-2-(4-phenylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-11-12-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCLIYIRSQQWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-phenylphenoxy)ethanamine typically involves the reaction of 4-phenylphenol with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon in the N-methyl-2-chloroethanamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents like dimethylformamide (DMF) to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4-phenylphenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted phenoxy derivatives.
Scientific Research Applications
N-methyl-2-(4-phenylphenoxy)ethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-phenylphenoxy)ethanamine involves its interaction with specific molecular targets within the cell. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(4-methylphenoxy)ethanamine: This compound has a similar structure but with a methyl group on the phenyl ring.
N,N-diethyl-2-(4-phenylphenoxy)ethanamine: This compound has diethyl groups instead of a methyl group on the nitrogen atom.
Uniqueness
N-methyl-2-(4-phenylphenoxy)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N-methyl-2-(4-phenylphenoxy)ethanamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of receptor interaction and neurological applications. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-phenylphenol and N-methyl-2-chloroethanamine. The reaction is usually conducted under basic conditions, often utilizing sodium hydroxide as a catalyst and solvents like dimethylformamide (DMF) to enhance yield and purity.
This compound is believed to interact with specific receptors or enzymes within biological systems. Its mechanism of action includes:
- Receptor Binding : The compound can bind to various cellular receptors, modulating their activity and leading to diverse biological effects.
- Enzyme Interaction : It may also affect enzyme activities, influencing metabolic pathways critical for cellular function.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This modulation may have implications for treating neurological disorders.
- Potential Therapeutic Applications : Investigations into its therapeutic potential suggest that it could be beneficial in managing conditions such as depression and anxiety due to its receptor interaction profile.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-methyl-2-(4-methylphenoxy)ethanamine | Methyl group on the phenyl ring | Similar receptor modulation |
| N,N-diethyl-2-(4-phenylphenoxy)ethanamine | Diethyl groups on nitrogen | Different pharmacokinetics |
This comparison highlights the distinct chemical properties that may influence the biological activity of this compound compared to its analogs.
Research Findings
Recent studies have focused on elucidating the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Cell culture assays have demonstrated that the compound can modulate cell signaling pathways associated with neuronal health.
- In Vivo Models : Animal studies are underway to assess its pharmacokinetics and potential therapeutic effects in models of neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
